molecular formula C11H11ClO3S B022379 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid CAS No. 103860-95-3

4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid

Cat. No. B022379
M. Wt: 258.72 g/mol
InChI Key: PLBIKYNSQHYUFY-UHFFFAOYSA-N
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Description

The synthesis, molecular structure, chemical reactions, and properties of 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid and related compounds have been explored in several studies. These compounds have been identified as potent inhibitors of certain enzymes, demonstrating significant biological activity, which suggests their potential utility in various applications beyond pharmacological uses, particularly in the fields of organic and medicinal chemistry.

Synthesis Analysis

Synthesis pathways for similar compounds have been detailed in the literature, indicating a variety of methods for preparing 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which show potent inhibition of enzymes like kynurenine-3-hydroxylase. Such methods often involve the reaction of methyl esters of aroylpyruvic acids with specific amines in mixed solvents, showcasing the versatility and adaptability of synthetic strategies in producing these compounds (Drysdale et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using techniques such as FT-IR, NMR, and single crystal X-ray diffraction. These studies reveal intricate details about the molecular conformation, intramolecular hydrogen bonds, and the stabilization of the molecular structure through short intramolecular OH---O hydrogen bonds (Sirajuddin et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives have been explored, with findings indicating that these compounds can undergo various reactions to form a wide range of products. The antimicrobial activity of these compounds, as well as their reactions to form silver salts, highlights their chemical versatility and potential for application in antibacterial treatments (Gein et al., 2020).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, have been characterized to a lesser extent in the available literature. However, the detailed crystal and molecular structure analyses provide essential insights into their physical characteristics and the factors influencing their stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and interactions with biological molecules, have been a focus of several studies. For instance, the interaction with DNA and antioxidant activities suggests these compounds' significant chemical properties and their implications for further research and development in various chemical and biological applications (Sirajuddin et al., 2015).

Scientific Research Applications

  • Neuroprotection and Anti-neuroinflammatory Agents

    • Field : Pharmaceutical Research
    • Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. These compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity .
    • Methods : The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
  • Synthesis and Applications of m-Aryloxy Phenols

    • Field : Chemistry
    • Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
    • Results : In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
  • Antibacterial Activity of Schiff Base Complexes

    • Field : Chemistry
    • Application : The antibacterial activity of the new Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO) has been investigated .
  • Preparation of Etoricoxib

    • Field : Pharmaceutical Chemistry
    • Application : An improved process for preparing Etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID), has been developed. This process uses substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom .
    • Methods : The process involves the preparation of the intermediate β-chlorovinamidinium salts. The purification of Etoricoxib as well as the intermediates is also described .
    • Results : The process provides an improved method for the synthesis of Etoricoxib .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. A new method for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been developed .
    • Methods : The method involves a radical approach to the protodeboronation of alkyl boronic esters .
    • Results : The new method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Synthesis of Novel Triazole Derivatives

    • Field : Medicinal Chemistry
    • Application : The synthesis of ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate, a novel triazole derivative, has been reported .
    • Methods : The synthesis involves the oxidation of the intermediate with nitric acid at room temperature .
    • Results : The synthesized triazole derivatives could potentially have various pharmacological applications .
  • Preparation of Etoricoxib

    • Field : Pharmaceutical Chemistry
    • Application : An improved process for preparing Etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID), has been developed. This process uses substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom .
    • Methods : The process involves the preparation of the intermediate β-chlorovinamidinium salts. The purification of Etoricoxib as well as the intermediates is also described .
    • Results : The process provides an improved method for the synthesis of Etoricoxib .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. A new method for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been developed .
    • Methods : The method involves a radical approach to the protodeboronation of alkyl boronic esters .
    • Results : The new method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Synthesis of Novel Triazole Derivatives

    • Field : Medicinal Chemistry
    • Application : The synthesis of ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate, a novel triazole derivative, has been reported .
    • Methods : The synthesis involves the oxidation of the intermediate with nitric acid at room temperature .
    • Results : The synthesized triazole derivatives could potentially have various pharmacological applications .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, further studies could be conducted to investigate its efficacy and safety in biological systems .

properties

IUPAC Name

4-(2-chloro-4-methylsulfanylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3S/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBIKYNSQHYUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645484
Record name 4-[2-Chloro-4-(methylsulfanyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid

CAS RN

103860-95-3
Record name 4-[2-Chloro-4-(methylsulfanyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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